Cas no 438049-37-7 (4-fluoro-3-(hydroxymethyl)phenol)
4-fluoro-3-(hydroxymethyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-(hydroxymethyl)phenol
- F87980
- SB84062
- BS-28611
- EN300-4301118
- SCHEMBL4678542
- CS-0378475
- MFCD12923295
- 2-fluoro-5-hydroxybenzyl alcohol
- MDGNKMOOSLLPBM-UHFFFAOYSA-N
- 4-fluoro-3-hydroxymethyl phenol
- 438049-37-7
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- Inchi: 1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
- InChI Key: MDGNKMOOSLLPBM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1CO)O
Computed Properties
- Exact Mass: 142.04300762g/mol
- Monoisotopic Mass: 142.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5Ų
4-fluoro-3-(hydroxymethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC910232-1g |
2-Fluoro-5-hydroxybenzyl alcohol |
438049-37-7 | 95% | 1g |
£667.00 | 2025-02-22 | |
| Alichem | A014001373-250mg |
2-Fluoro-5-hydroxybenzyl alcohol |
438049-37-7 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A014001373-500mg |
2-Fluoro-5-hydroxybenzyl alcohol |
438049-37-7 | 97% | 500mg |
$839.45 | 2023-09-01 | |
| Alichem | A014001373-1g |
2-Fluoro-5-hydroxybenzyl alcohol |
438049-37-7 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| Ambeed | A246388-100mg |
4-Fluoro-3-(hydroxymethyl)phenol |
438049-37-7 | 95% | 100mg |
$108.0 | 2025-04-19 | |
| Ambeed | A246388-250mg |
4-Fluoro-3-(hydroxymethyl)phenol |
438049-37-7 | 95% | 250mg |
$192.0 | 2025-04-19 | |
| Ambeed | A246388-1g |
4-Fluoro-3-(hydroxymethyl)phenol |
438049-37-7 | 95% | 1g |
$493.0 | 2025-04-19 | |
| 1PlusChem | 1P00DBWH-100mg |
4-fluoro-3-(hydroxyMethyl)phenol |
438049-37-7 | 95% | 100mg |
$98.00 | 2024-05-02 | |
| 1PlusChem | 1P00DBWH-250mg |
4-fluoro-3-(hydroxyMethyl)phenol |
438049-37-7 | 95% | 250mg |
$163.00 | 2024-05-02 | |
| 1PlusChem | 1P00DBWH-1g |
4-Fluoro-3-(hydroxymethyl)phenol |
438049-37-7 | 98% | 1g |
$513.00 | 2025-02-26 |
4-fluoro-3-(hydroxymethyl)phenol Suppliers
4-fluoro-3-(hydroxymethyl)phenol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-fluoro-3-(hydroxymethyl)phenol
4-Fluoro-3-(Hydroxymethyl)phenol: A Comprehensive Overview
4-Fluoro-3-(hydroxymethyl)phenol (CAS No. 438049-37-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure, a fluoro substituent at the 4-position, and a hydroxymethyl group at the 3-position. These functional groups contribute to its reactivity and make it an attractive candidate for a wide range of chemical transformations.
The structure of 4-fluoro-3-(hydroxymethyl)phenol is particularly noteworthy. The presence of the fluoro group enhances the compound's electronic properties, making it more susceptible to nucleophilic attack. The hydroxymethyl group, on the other hand, introduces a polar functionality that can participate in hydrogen bonding and other intermolecular interactions. This combination of features makes 4-fluoro-3-(hydroxymethyl)phenol a valuable building block in the synthesis of more complex molecules.
In the context of pharmaceutical research, 4-fluoro-3-(hydroxymethyl)phenol has shown promise as a precursor for the development of novel drugs. Recent studies have explored its potential as an intermediate in the synthesis of antiviral agents, anti-inflammatory compounds, and other therapeutic molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-fluoro-3-(hydroxymethyl)phenol exhibited potent antiviral activity against several strains of influenza virus. This finding highlights the compound's potential in addressing global health challenges.
Beyond its pharmaceutical applications, 4-fluoro-3-(hydroxymethyl)phenol has also been investigated for its use in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced materials with tailored properties. Researchers have utilized this compound to develop new polymers and coatings with enhanced thermal stability and mechanical strength. A notable example is a study published in Macromolecules, which reported the synthesis of a novel polymer using 4-fluoro-3-(hydroxymethyl)phenol as a key monomer. The resulting material exhibited excellent thermal stability and was found to be highly resistant to degradation under harsh conditions.
The synthesis of 4-fluoro-3-(hydroxymethyl)phenol can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluorophenol with formaldehyde in the presence of an acid catalyst. This approach is straightforward and yields high purity products, making it suitable for large-scale production. However, alternative synthetic strategies have also been developed to improve yield and reduce environmental impact. For example, a recent study published in Green Chemistry described an eco-friendly method that utilized microwave-assisted synthesis to produce 4-fluoro-3-(hydroxymethyl)phenol with high efficiency and minimal waste generation.
The safety and toxicity profiles of 4-fluoro-3-(hydroxymethyl)phenol are important considerations for both research and industrial applications. While this compound is generally considered safe when handled properly, it is essential to follow standard laboratory safety protocols to minimize risks. Studies on its toxicity have shown that it exhibits low acute toxicity but may cause skin irritation upon prolonged exposure. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.
In conclusion, 4-fluoro-3-(hydroxymethyl)phenol (CAS No. 438049-37-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers and chemists working on advanced materials, pharmaceuticals, and synthetic chemistry. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in future scientific advancements.
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